molecular formula C11H16O4 B2423721 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid CAS No. 1645564-67-5

7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid

Cat. No. B2423721
CAS RN: 1645564-67-5
M. Wt: 212.245
InChI Key: ARRHZDYFJZUCJF-UHFFFAOYSA-N
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Description

“7,10-Dioxadispiro[2.2.4.2]dodecane-1-carboxylic acid, ethyl ester” is a chemical compound with the molecular formula C13H20O4 . It’s also known as ethyl 7,10-dioxadispiro[2.2.46.23]dodecane-2-carboxylate . “7,10-Dioxadispiro[2.2.4.2]dodecane”, also known as dispiro-dioxane, is a bicyclic organic compound that consists of two fused dioxane rings in a dispiro configuration.


Molecular Structure Analysis

The molecular structure of “7,10-Dioxadispiro[2.2.4.2]dodecane-1-carboxylic acid, ethyl ester” is represented by the formula C13H20O4 .


Physical And Chemical Properties Analysis

The predicted boiling point of “7,10-Dioxadispiro[2.2.4.2]dodecane-1-carboxylic acid, ethyl ester” is 334.6±42.0 °C and its predicted density is 1.17±0.1 g/cm3 .

Scientific Research Applications

Synthetic Intermediate

7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid and its analogs are often used as intermediates in organic synthesis. For instance, 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one, an intermediate of dispiro-α-methylene-γ-butyrolactones, was synthesized via cycloaddition and Baeyer-Villiger oxidation processes (Kakiuchi et al., 1980).

Synthesis of Analogous Compounds

Compounds structurally similar to 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid are also synthesized for various applications. For example, the synthesis of 1-Oxadispiro[2.1.2.2]nonane and its reactions, yielding various isomeric hydroxy esters and unsaturated alcohols, demonstrates the versatility of spiro compounds in organic chemistry (Adam & Crämer, 1987).

Cyclopropane Amino Acids Synthesis

New conformationally rigid spirane analogues of γ-aminobutyric acid, such as 4-aminospiro[2.2]pentanecarboxylic and 1-aminospiro[2.3]hexane-5-carboxylic acids, were synthesized from related spiro compounds, showing the potential of such structures in bioactive compound development (Yashin et al., 2015).

Polyspirocyclobutanes Synthesis

Polyspirocyclobutanes, like poly(trispiro(3.1.1.3.1.1)dodecane-1,3-dione), demonstrate the application of spiro compounds in polymer science. These materials were synthesized from dicarboxylic acid derivatives, indicating the utility of spiro structures in creating novel polymers (Sharts & Steele, 1970).

Chiral Separation Applications

Spiro compounds like 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid are used in chiral separations. For example, chiral spirocyclic compounds have been synthesized for applications in pharmaceuticals and as catalysts or surface modifiers for enantiomer resolution (Liang et al., 2008).

properties

IUPAC Name

7,10-dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c12-9(13)8-7-10(8)1-3-11(4-2-10)14-5-6-15-11/h8H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRHZDYFJZUCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13CC3C(=O)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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